

Selecting the appropriate solvent for Substance P (2-11)

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Compound of Interest

Compound Name: Substance P (2-11)

Cat. No.: B15619606

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Technical Support Center: Substance P (2-11)

This guide provides researchers, scientists, and drug development professionals with detailed information on selecting the appropriate solvent for **Substance P (2-11)**, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-choice solvent for reconstituting lyophilized **Substance P (2-11)**?

A1: The recommended starting solvent for most peptides, including **Substance P (2-11)**, is sterile, distilled water.^{[1][2]} Many peptides, especially those with a net positive charge, are soluble in aqueous solutions.^{[1][2][3]} A related analog, [Sar9, Met(O₂)¹¹]-Substance P, is reported to be soluble in water up to 1 mg/ml. Always test solubility with a small amount of the peptide before dissolving the entire sample.^{[2][3][4]}

Q2: My **Substance P (2-11)** is not fully soluble in water. What should I try next?

A2: If solubility in water is limited, the peptide's net charge should be considered. **Substance P (2-11)** has a basic amino acid (Lysine) and a free N-terminus, giving it a net positive charge. For basic peptides that are insoluble in water, a dilute acidic solution is recommended.^{[1][2][3]} You can try adding a small amount of 10-30% acetic acid solution to aid dissolution.^{[1][2][5]}

For very difficult-to-dissolve peptides, a minimal amount (<50 µL) of Trifluoroacetic acid (TFA) can be used, followed by dilution to the desired concentration.[1][2][3]

Q3: Can I use organic solvents like DMSO?

A3: Yes, for highly hydrophobic peptides, a small amount of an organic solvent like Dimethyl sulfoxide (DMSO) can be used to first solubilize the peptide, followed by a stepwise dilution with an aqueous buffer.[1][2][3] However, since **Substance P (2-11)** contains a Methionine (Met) residue, prolonged exposure to DMSO should be avoided as it can oxidize the side chain.[3] If an organic solvent is necessary, Dimethylformamide (DMF) is a suitable alternative for peptides containing Cysteine or Methionine.[1][2][3]

Q4: How should I store the reconstituted **Substance P (2-11)** stock solution?

A4: Once reconstituted, the peptide solution should be stored at 4°C for short-term use (up to 5 days).[6] For long-term storage, it is crucial to aliquot the stock solution into single-use volumes and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][6][7][8] Lyophilized peptide is stable for at least two years when stored at -20°C.[9]

Solubility Data Summary

The solubility of a peptide is highly dependent on its amino acid sequence. While specific quantitative data for **Substance P (2-11)** is limited in public literature, general guidelines for peptides with similar characteristics can be applied.

Solvent	Recommended Use	Maximum Concentration	Notes
Sterile Water	Primary choice	Vendor-specific; Analog soluble to 1 mg/mL	Ideal for biologically compatible solutions.
10-30% Acetic Acid	For peptides with poor water solubility	Not specified; use minimal volume	Use if the peptide is basic and insoluble in water.[1][2][3]
PBS (pH 7.4)	For acidic peptides	Not specified	May be less effective for basic peptides like Substance P (2-11).[3]
DMSO, then dilute	For very hydrophobic peptides	Not specified; use minimal volume	Risk of oxidizing Methionine residue.[3] Use with caution.
DMF, then dilute	Alternative to DMSO for Met-containing peptides	Not specified; use minimal volume	A safer organic solvent choice for this peptide.[1][2][3]

Troubleshooting Guide

Problem: The lyophilized peptide won't dissolve after adding water and vortexing.

- Solution 1: Check the Peptide's Charge. **Substance P (2-11)** is a basic peptide. If it does not dissolve in neutral water, its solubility will likely increase in an acidic environment. Add a small volume of 10% acetic acid and mix gently.[4]
- Solution 2: Gentle Warming. Warm the solution to a temperature below 40°C, as this can aid in dissolving the peptide.[1][5]
- Solution 3: Sonication. Use a bath sonicator for a short period to break up any aggregates.[4][5] Be aware that sonication can heat the sample, so monitor the temperature.[5]

Problem: The solution became cloudy after adding an aqueous buffer to the peptide dissolved in an organic solvent.

- Cause: This indicates that the peptide has reached its solubility limit in the final buffer composition and is precipitating.
- Solution: The initial concentration in the organic solvent was likely too high. Prepare a new, more dilute stock solution. When diluting, add the organic stock solution dropwise into the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations.[\[5\]](#)

Problem: The peptide solution appears to have degraded after storage.

- Cause 1: Freeze-Thaw Cycles. Repeatedly freezing and thawing a peptide solution can cause degradation.
- Solution 1: Always aliquot stock solutions into single-use volumes before freezing to minimize cycles.[\[3\]](#)[\[6\]](#)
- Cause 2: Improper Storage Temperature. Storing in solution at room temperature or 4°C for extended periods can lead to bacterial growth and peptide degradation.
- Solution 2: For long-term storage, keep aliquots at -20°C or -80°C.[\[6\]](#)[\[8\]](#)

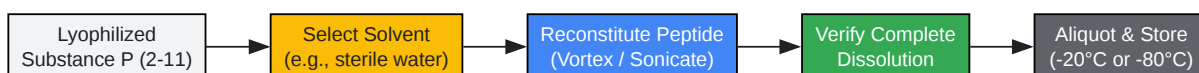
Detailed Experimental Protocol: Reconstitution of Substance P (2-11)

- Preparation: Before opening, bring the vial of lyophilized **Substance P (2-11)** to room temperature to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.
- Solvent Selection: Based on the principles above, select your starting solvent (e.g., sterile, distilled water).
- Initial Reconstitution: Using a sterile pipette tip, add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
- Dissolution: Gently vortex or swirl the vial to mix. Avoid vigorous shaking, which can cause aggregation. If the peptide does not fully dissolve, proceed with troubleshooting steps like adding a minimal amount of acetic acid or gentle sonication.[\[5\]](#)

- Verification: Once the peptide appears fully dissolved, visually inspect the solution against a light source to ensure there is no particulate matter.
- Storage: For immediate use, keep the solution on ice. For long-term storage, create single-use aliquots and store them at -20°C or below.[6]

Visualizations

Experimental Workflow

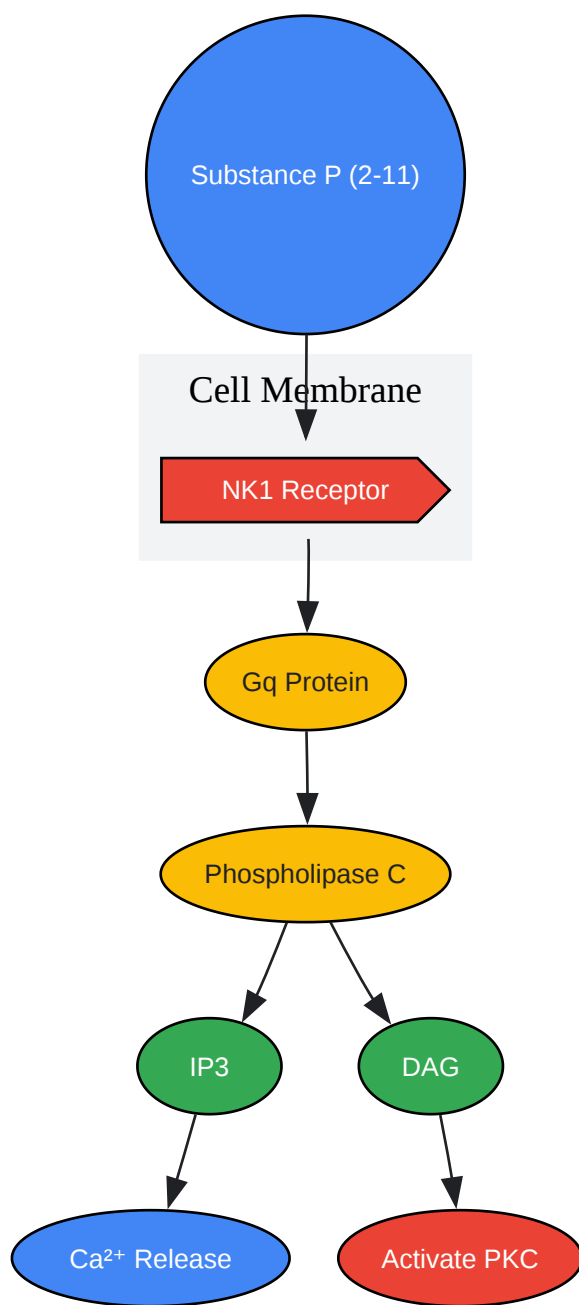


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Caption: Workflow for reconstituting and storing **Substance P (2-11)**.

Signaling Pathway

Substance P and its fragments primarily exert their effects by binding to the Neurokinin-1 Receptor (NK-1R), a G-protein coupled receptor (GPCR).[10][11] This interaction typically activates the Gq alpha subunit, leading to the stimulation of Phospholipase C (PLC).[10][12][13] PLC then cleaves PIP2 into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger calcium release and activate Protein Kinase C (PKC), respectively.[12][13][14]



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Caption: Simplified NK-1R signaling pathway via Gq protein activation.

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